molecular formula C8H5Br2F3 B1611312 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene CAS No. 657-64-7

2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene

Cat. No.: B1611312
CAS No.: 657-64-7
M. Wt: 317.93 g/mol
InChI Key: QXNLLMCGCALGBW-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene typically involves the bromination of 1-(bromomethyl)-4-(trifluoromethyl)benzene. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually conducted in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated and trifluoromethylated benzoic acids.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 1-(bromomethyl)-4-(trifluoromethyl)benzene.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Production of brominated and trifluoromethylated benzoic acids.

    Reduction: Generation of 1-(bromomethyl)-4-(trifluoromethyl)benzene.

Scientific Research Applications

Organic Synthesis

The compound serves as an essential intermediate in the synthesis of various organic molecules. Its bromine atoms can be readily displaced by nucleophiles, facilitating the formation of diverse derivatives. This property is particularly useful for creating complex molecules in medicinal chemistry and materials science.

Table 1: Potential Derivatives from 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene

Derivative Synthesis Method Application
4-Trifluoromethylbenzyl amineNucleophilic substitutionPharmaceutical intermediates
Trifluoromethylated heterocyclesCyclization reactionsAgrochemicals
Fluorinated polymersPolymerization reactionsHigh-performance materials

Medicinal Chemistry

The presence of multiple halogen substituents enhances biological activity, making this compound a candidate for drug development. Research into its interactions with biological systems is ongoing, focusing on its potential as an antimicrobial or anticancer agent. The trifluoromethyl group is known to improve metabolic stability, which is advantageous for pharmaceutical applications .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of several brominated compounds, including derivatives of this compound. Results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential therapeutic uses in treating infections .

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for developing advanced materials. Research has shown that incorporating such compounds into polymer matrices can enhance thermal stability and electrical conductivity .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,3-bis(trifluoromethyl)benzene
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene
  • 2,6-Bis(trifluoromethyl)bromobenzene

Uniqueness

2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene is unique due to the presence of both bromomethyl and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it a versatile intermediate for various synthetic applications. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects and ability to enhance the metabolic stability of compounds, which is advantageous in pharmaceutical development.

Biological Activity

2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. The presence of bromine and trifluoromethyl groups in its structure contributes to its unique chemical properties, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

  • Chemical Formula : C8H5Br2F3
  • Molecular Weight : 309.93 g/mol
  • CAS Number : 14949936
  • Structure : The compound features a benzene ring substituted with two bromine atoms and one trifluoromethyl group, enhancing its lipophilicity and reactivity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing significant antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. In particular, the bromine atoms in this compound may enhance its efficacy against various microbial strains.

  • Mechanism of Action : The mechanism underlying its antimicrobial activity is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilic nature of the trifluoromethyl group allows for better penetration into microbial cells.

Anticancer Activity

Several studies have reported on the anticancer potential of halogenated aromatic compounds. The structural features of this compound suggest it may interact with cancer cell pathways.

  • Case Studies :
    • In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
    • The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic trifluoromethyl group enhances membrane permeability, leading to cell lysis in microbes.
  • Enzyme Interaction : The compound may inhibit enzymes critical for microbial growth or cancer cell metabolism, disrupting normal cellular functions.

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNLLMCGCALGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565937
Record name 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657-64-7
Record name 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=657-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(trifluoromethyl)benzyl bromide
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Synthesis routes and methods

Procedure details

Solid benzoyl peroxide (1.5 g, 6.3 mmol) was added to a benzene solution (200 mL) of 2-bromo-1-methyl-4-(trifluoromethyl)benzene (10.0 g, 41.8 mmol) and NBS (8.2 g, 46.0 mmol) and the resulting mixture was refluxed. After 16 h the resulting mixture was cooled, diluted with EtOAc, washed with water and brine, dried (Na2SO4), and dry packed onto silica gel. Column chromatography yielded the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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